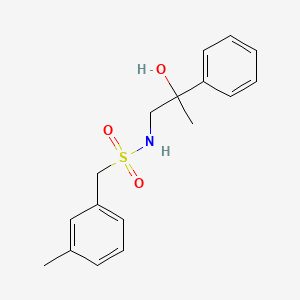
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide, also known as CGP 12177, is a chemical compound that has been widely used in scientific research. It is a beta-adrenergic receptor antagonist that has been used to study the physiology and pharmacology of the beta-adrenergic receptor system.
Applications De Recherche Scientifique
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 has been used in a wide range of scientific research applications. It has been used to study the beta-adrenergic receptor system in the heart, lungs, and other organs. It has also been used to investigate the role of beta-adrenergic receptors in the regulation of blood pressure, heart rate, and other physiological processes.
Mécanisme D'action
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 acts as a competitive antagonist of the beta-adrenergic receptor. It binds to the receptor and prevents the binding of beta-adrenergic agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptor system.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and cardiac output in animal models. It has also been shown to decrease the release of renin and aldosterone from the adrenal gland, which can lead to a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 has several advantages for lab experiments. It is a highly selective beta-adrenergic receptor antagonist that can be used to study the beta-adrenergic receptor system in a specific manner. It has also been shown to have a long duration of action, which allows for prolonged experiments. However, one limitation of N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 is that it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177. One direction is the development of more selective beta-adrenergic receptor antagonists that can be used to study specific subtypes of beta-adrenergic receptors. Another direction is the investigation of the role of beta-adrenergic receptors in the regulation of glucose metabolism and insulin secretion. Additionally, the use of N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 in the treatment of cardiovascular diseases and other conditions warrants further investigation.
In conclusion, N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 is a beta-adrenergic receptor antagonist that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 has provided valuable insights into the beta-adrenergic receptor system and has the potential to lead to the development of new treatments for a variety of conditions.
Méthodes De Synthèse
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 can be synthesized through a multistep process involving the reaction of m-tolylmagnesium bromide with 1-(2-hydroxy-2-phenylethyl)piperazine, followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is obtained through recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14-7-6-8-15(11-14)12-22(20,21)18-13-17(2,19)16-9-4-3-5-10-16/h3-11,18-19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOOSCXTJWYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

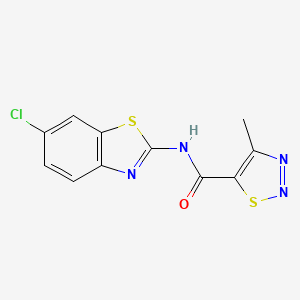
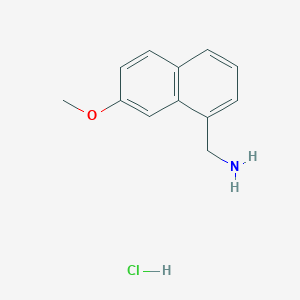
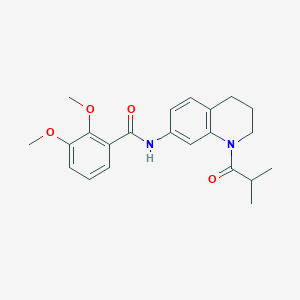
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2792047.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2792048.png)
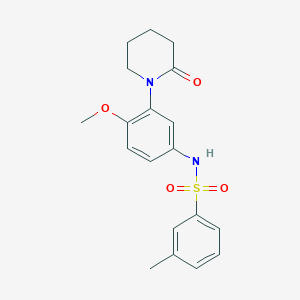
![2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2792052.png)
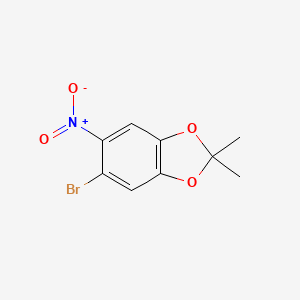
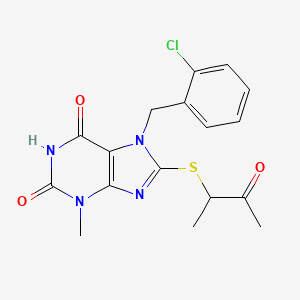
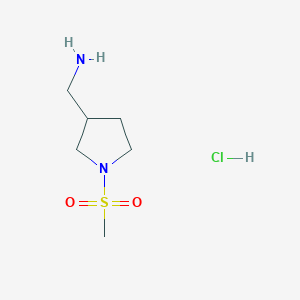
![N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2792059.png)
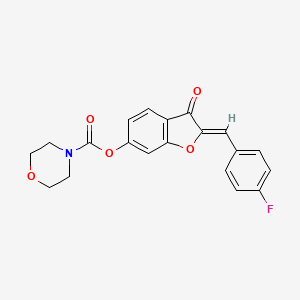
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2792064.png)
![2-Methyl-6-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2792066.png)